molecular formula C23H28FN3O5 B564920 N-Boc-desmethoxy Gatifloxacin CAS No. 1089339-61-6

N-Boc-desmethoxy Gatifloxacin

Cat. No. B564920
CAS RN: 1089339-61-6
M. Wt: 445.491
InChI Key: UJHJOJIPEYCXDP-UHFFFAOYSA-N
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Description

N-Boc-desmethoxy Gatifloxacin is a product used for proteomics research . It has a molecular formula of C23H28FN3O5 and a molecular weight of 445.48 .


Synthesis Analysis

The synthesis of N-Boc-desmethoxy Gatifloxacin involves the design and synthesis of new mutual prodrugs to obtain synergistic antibacterial activity . The hydroxyl group of three antioxidants (menthol, thymol, and vanillin) was linked to chloroacetyl chloride through a nucleophilic substitution reaction, to give intermediates, which were reacted with a carboxyl group of Gatifloxacin to form three final compounds having ester linkage .


Molecular Structure Analysis

The molecular structure of N-Boc-desmethoxy Gatifloxacin is represented by the molecular formula C23H28FN3O5 .


Chemical Reactions Analysis

The N-Boc group in N-Boc-desmethoxy Gatifloxacin is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Physical And Chemical Properties Analysis

N-Boc-desmethoxy Gatifloxacin has a molecular weight of 445.48 . It is primarily used in proteomics research .

Scientific Research Applications

Proteomics Research

N-Boc-desmethoxy Gatifloxacin is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein expression in different types of cells, the investigation of protein structures and interactions, and the exploration of the roles of proteins in complex biological systems.

Chemical Synthesis

N-Boc-desmethoxy Gatifloxacin is a protected form of a Gatifloxacin metabolite . In chemical synthesis, protecting groups like the Boc group in N-Boc-desmethoxy Gatifloxacin are used to temporarily mask reactive groups to prevent unwanted reactions from happening. Once the necessary reactions have taken place, the protecting groups can be removed to reveal the original functional groups.

N-Boc Protection

N-Boc-desmethoxy Gatifloxacin is an example of a compound that has undergone N-Boc protection . This is a process where the Boc group (tert-butoxycarbonyl) is used to protect amines in chemical reactions. The Boc group is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions, making it a popular protective group for amines . This protection is particularly important in peptide chemistry, where it prevents racemization during peptide synthesis .

Catalyst Research

The Boc group in N-Boc-desmethoxy Gatifloxacin can be introduced and removed under a variety of conditions . This makes N-Boc-desmethoxy Gatifloxacin potentially useful in catalyst research, particularly in studies investigating the efficiency and selectivity of different catalysts for Boc protection and deprotection .

Safety and Hazards

Gatifloxacin is generally well tolerated. Its tolerability profile was broadly similar to those of comparator agents in comparative trials. The most common adverse events are gastrointestinal symptoms (oral formulation) and injection site reactions .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O5/c1-13-11-25(7-8-26(13)22(31)32-23(2,3)4)19-10-18-15(9-17(19)24)20(28)16(21(29)30)12-27(18)14-5-6-14/h9-10,12-14H,5-8,11H2,1-4H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHJOJIPEYCXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675711
Record name 7-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-desmethoxy Gatifloxacin

CAS RN

1089339-61-6
Record name 7-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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